molecular formula C21H23BrClN3O4 B302241 N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

Cat. No. B302241
M. Wt: 496.8 g/mol
InChI Key: KVIOQIVHSSKTSW-MSXFZWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide, also known as BNPP-1, is a synthetic compound that has been studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood. However, it has been suggested that N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide may inhibit the activity of a protein called HIF-1α, which is involved in the growth and survival of cancer cells. By inhibiting HIF-1α, N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can induce apoptosis, or programmed cell death, in cancer cells. N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in lab experiments is that it has been shown to have a high level of selectivity for cancer cells, meaning that it does not affect normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide. One direction is to further study its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is to study the pharmacokinetics and toxicity of N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in animal models, which could provide important information for its potential use in humans. Additionally, further studies could be conducted to investigate the potential of N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide in combination with other cancer treatments.

Synthesis Methods

The synthesis of N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide involves the reaction of 4-bromobenzyl alcohol, 3-chloro-5-methoxybenzaldehyde, and 2-(4-morpholinyl)acetic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of the synthesis is approximately 60%.

Scientific Research Applications

N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has been studied for its potential use in cancer treatment. In vitro studies have shown that N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can inhibit the growth of tumors in mice.

properties

Product Name

N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide

Molecular Formula

C21H23BrClN3O4

Molecular Weight

496.8 g/mol

IUPAC Name

N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C21H23BrClN3O4/c1-28-19-11-16(12-24-25-20(27)13-26-6-8-29-9-7-26)10-18(23)21(19)30-14-15-2-4-17(22)5-3-15/h2-5,10-12H,6-9,13-14H2,1H3,(H,25,27)/b24-12-

InChI Key

KVIOQIVHSSKTSW-MSXFZWOLSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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